Welcome to the BenchChem Online Store!
molecular formula C5H5IOS B8760926 (5-Iodothiophen-3-yl)methanol

(5-Iodothiophen-3-yl)methanol

Cat. No. B8760926
M. Wt: 240.06 g/mol
InChI Key: WXCKZIPNFFKNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05731315

Procedure details

To a solution of (5-iodo-thiophene-3-yl)methanol (42 g, 176 mmol) in 150 mL of DMF is added zinc cyanide (12.4 g, 106 mmol) and tetrakis(triphenylphospine)palladium (0) (8.13 g, 7.04 mmol). The solution is heated to 80° C. After 6 h, the solution is diluted with 3 L of EtOAc. The resulting solution is washed with 1N NH4OH, H2O and sat. NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with gradient of 20% EtOAc/hexanes to 30% EtOAc/hexanes to afford the title compound (10 g, 72 mmol) as a clear oil.
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
8.13 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
12.4 g
Type
catalyst
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[S:6][CH:5]=[C:4]([CH2:7][OH:8])[CH:3]=1.[CH3:9][N:10](C=O)C>CCOC(C)=O.[C-]#N.[Zn+2].[C-]#N>[OH:8][CH2:7][C:4]1[CH:3]=[C:2]([C:9]#[N:10])[S:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
IC1=CC(=CS1)CO
Name
tetrakis(triphenylphospine)palladium (0)
Quantity
8.13 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
12.4 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution is washed with 1N NH4OH, H2O and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with gradient of 20% EtOAc/hexanes to 30% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC=1C=C(SC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72 mmol
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.